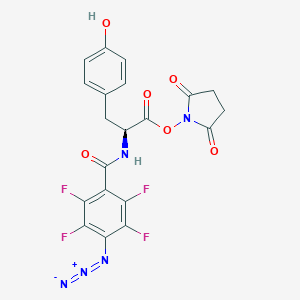
Satfbt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Satfbt is a specialized chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of a succinimidyl ester group, an azido group, and multiple fluorine atoms, which contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Satfbt typically involves the reaction of 4-azido-2,3,5,6-tetrafluorobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Satfbt undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Photochemical Reactions: The azido group can be activated by UV light to form reactive nitrene intermediates, which can then react with various substrates.
Coupling Reactions: The succinimidyl ester group can react with primary amines to form stable amide bonds, making it useful for bioconjugation.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, UV light sources, and various solvents such as dimethyl sulfoxide (DMSO) and acetonitrile. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include amide-linked conjugates, azide-substituted derivatives, and nitrene intermediates. These products are often used in further chemical modifications or as intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
Satfbt has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinking agent in the synthesis of polymers and other macromolecules.
Biology: Employed in the labeling and modification of biomolecules such as proteins and nucleic acids.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of Satfbt involves the formation of reactive intermediates that can covalently modify target molecules. The succinimidyl ester group reacts with primary amines to form stable amide bonds, while the azido group can be activated by UV light to generate nitrene intermediates. These intermediates can insert into C-H and N-H bonds, leading to the formation of covalent linkages with various substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate: Similar in structure but lacks the tyrosinate moiety.
4-Azido-2,3,5,6-tetrafluorobenzoyl chloride: Contains a chloride group instead of the succinimidyl ester.
4-Azido-2,3,5,6-tetrafluorobenzoic acid: The parent acid form without the ester or tyrosinate groups.
Uniqueness
Satfbt is unique due to the presence of both the succinimidyl ester and tyrosinate groups, which enhance its reactivity and versatility in bioconjugation and photochemical applications. The multiple fluorine atoms also contribute to its stability and resistance to degradation .
Eigenschaften
CAS-Nummer |
131238-02-3 |
|---|---|
Molekularformel |
C20H13F4N5O6 |
Molekulargewicht |
495.3 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C20H13F4N5O6/c21-14-13(15(22)17(24)18(16(14)23)27-28-25)19(33)26-10(7-8-1-3-9(30)4-2-8)20(34)35-29-11(31)5-6-12(29)32/h1-4,10,30H,5-7H2,(H,26,33)/t10-/m0/s1 |
InChI-Schlüssel |
XABONMPGCGYPCZ-JTQLQIEISA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
Isomerische SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
Key on ui other cas no. |
131238-02-3 |
Synonyme |
SATFBT succinimidyl N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosinate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















